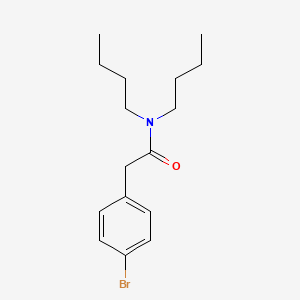
2-(4-bromophenyl)-N,N-dibutylacetamide
Vue d'ensemble
Description
2-(4-bromophenyl)-N,N-dibutylacetamide, commonly known as BROMO-DIBBA, is a chemical compound that has been extensively studied for its potential use in scientific research. It belongs to the class of compounds known as selective sigma-1 receptor agonists, which have been shown to have a variety of physiological and biochemical effects.
Mécanisme D'action
BROMO-DIBBA acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is involved in a variety of cellular processes. Activation of the sigma-1 receptor has been shown to have a variety of effects, including modulation of ion channels, regulation of intracellular calcium levels, and modulation of various signaling pathways.
Biochemical and Physiological Effects:
BROMO-DIBBA has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, regulation of oxidative stress, and modulation of various signaling pathways. It has also been shown to have potential anti-inflammatory and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BROMO-DIBBA in scientific research is its selectivity for the sigma-1 receptor, which allows for more targeted investigations into the role of this receptor in various physiological processes. However, one limitation of using BROMO-DIBBA is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research involving BROMO-DIBBA. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases and cancer. Additionally, further investigations into the mechanism of action of BROMO-DIBBA and its effects on various signaling pathways and cellular processes may lead to a better understanding of the role of the sigma-1 receptor in physiological processes.
Applications De Recherche Scientifique
BROMO-DIBBA has been used in a variety of scientific research studies, including investigations into the sigma-1 receptor and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, as well as in the treatment of certain types of cancer.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N,N-dibutylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BrNO/c1-3-5-11-18(12-6-4-2)16(19)13-14-7-9-15(17)10-8-14/h7-10H,3-6,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOKFTNZFDBMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



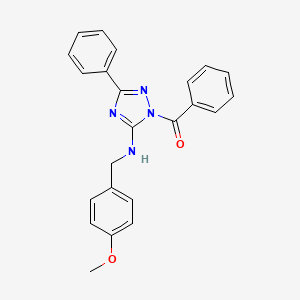
![4-[(ethylsulfonyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4725591.png)
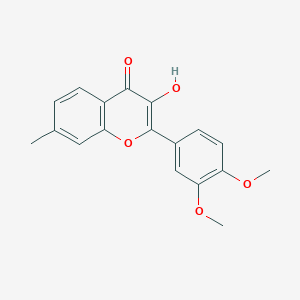

![N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4725608.png)
![1-(4-fluorophenyl)-4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}piperazine](/img/structure/B4725612.png)
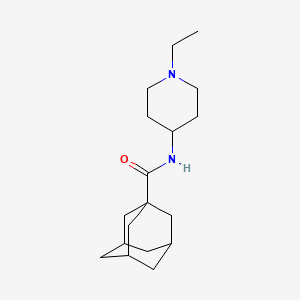
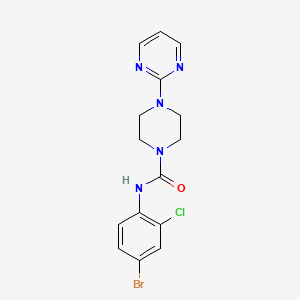
![1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4725628.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4725636.png)
![3,4-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4725651.png)
![N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4725656.png)
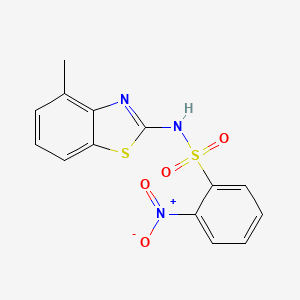
![5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4725682.png)